3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one is a heterocyclic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. It has the molecular formula CHBrNO and a molecular weight of 227.06 g/mol. This compound is notable for its role as a building block in the synthesis of various bioactive molecules, including potential drug candidates, and is used in biological studies to understand its interactions with specific biological targets .
The compound is classified under the category of pyrrolopyridines, which are known for their pharmacological properties. Its synthesis typically involves cyclization reactions of appropriate precursors, often utilizing brominated intermediates . The compound's structure contains two significant pharmacophores: pyrrole and pyridine, which contribute to its biological activity and relevance in medicinal chemistry.
The synthesis of 3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one can be achieved through several methods. A common approach involves the cyclization of 3-bromo-2-methylpyridine with suitable cyclization agents under controlled conditions. The reaction typically requires specific solvents and temperatures to ensure optimal yields.
Key steps in the synthesis may include:
The molecular structure of 3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one features a bicyclic framework consisting of a pyrrole ring fused to a pyridine ring. The presence of the bromine atom at the 3-position and a methyl group at the 6-position significantly influences its chemical behavior.
Structural Data:
3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one is capable of undergoing various chemical reactions due to its functional groups:
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride) .
The mechanism of action for 3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one involves its interaction with specific molecular targets such as enzymes or receptors. Upon binding to these targets, it modulates their activity, leading to various biological effects.
The physical and chemical properties of 3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one are crucial for understanding its behavior in different environments:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to characterize the compound's structure and confirm its purity.
3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one has several significant applications in scientific research:
The efficient construction of the dihydropyrrolopyridinone core relies on advanced cascade cyclization approaches. A prominent method employs a microwave-assisted, one-pot process integrating Ugi-3CR (three-component reaction), aza Diels-Alder cycloaddition, N-acylation, and aromatization. This sequence enables the assembly of polyheterocyclic systems in 20–95% yields, as demonstrated in the synthesis of 20 analogues. Scandium(III) triflate (3 mol%) serves as a Lewis acid catalyst, activating iminium intermediates for subsequent cyclization. Benzene (0.5 M) is the optimal solvent under microwave heating (65°C, 55 W), significantly reducing reaction times compared to conventional stepwise methods. The atomic economy is enhanced by forming multiple C–C and C–N bonds while only eliminating H₂O and CO₂ [8]. Alternative routes include free-radical-mediated cyclizations and Pictet-Spengler reactions, though these require stringent conditions and offer narrower substrate scope [8].
Table 1: Cyclization Methods for Pyrrolo[3,4-b]pyridinone Synthesis
Method | Conditions | Yield Range | Key Advantages |
---|---|---|---|
Ugi-3CR/Aza Diels-Alder | Sc(OTf)₃, MW, benzene, 65°C | 20–95% | One-pot, broad substrate scope |
Stepwise Cyclization | Multi-step, variable conditions | 30–60% | Established protocols |
Oxidative Cyclization | Oxidants, high temperatures | 25–50% | Applicable to electron-rich precursors |
Achieving regioselective bromination at the C3 position demands precise control over electronic and steric factors. Direct bromination of the pyrrolopyridinone core typically employs bromine sources (e.g., molecular Br₂ or NBS) in aprotic solvents like DCM or THF at 0–25°C. The C3 site’s inherent electron deficiency due to adjacent carbonyl and nitrogen atoms facilitates electrophilic attack, though N-protection (e.g., 6-methyl group) is essential to prevent quaternization. For the target compound (3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one, late-stage bromination of preformed cores yields >98% regioselectivity when using N-bromosuccinimide (NBS) with catalytic Lewis acids. This method avoids dihalogenation byproducts common in unprotected systems [1] [8]. Alternatively, brominated precursors (e.g., 3-bromo-2-methylpyridine derivatives) may be incorporated early, simplifying purification but requiring orthogonal functional group protection [4] [8].
Table 2: Bromination Outcomes for Pyrrolo[3,4-b]pyridinones
Bromination Agent | Temperature | Solvent | Regioselectivity (C3) | Yield |
---|---|---|---|---|
NBS | 0°C → 25°C | DCM | >98% | 85–90% |
Br₂/Pyrrolidine | 25°C | THF | 80–85% | 75–80% |
Br₂/FeCl₃ | 40°C | Chloroform | 70–75% | 65–70% |
Precursor engineering critically impacts overall synthetic efficiency. 3-Bromo-2-methylpyridine derivatives serve as optimal precursors due to their balanced reactivity: the methyl group facilitates N-alkylation or condensation, while the bromine atom avoids competitive side reactions. Incorporating electron-withdrawing groups (e.g., esters or nitriles) at C2 enhances cyclization kinetics by increasing methylene proton acidity. For example, Ugi reactions using chain-ring tautomerizable isocyanides derived from phenylalanine streamline the formation of polysubstituted intermediates, enabling 95% yields in specific analogues (e.g., piperonylamine-derived variants). Conversely, unprotected pyridyl N-atoms or bulky C6 substituents diminish yields to 20–40% due to steric hindrance during annulation [8] [10]. Fluorinated precursors (e.g., 4-fluorobenzaldehyde) improve pharmacokinetic properties and cyclization efficiency by modulating electronic density [8].
Solvent polarity and catalyst choice dictate annulation success. Nonpolar solvents (benzene, toluene) outperform polar aprotic solvents (DMF, acetonitrile) in Ugi-3CR/aza Diels-Alder cascades by stabilizing zwitterionic intermediates. Scandium(III) triflate (3 mol%) is optimal for activating imines toward nucleophilic addition while tolerating anhydride coupling agents. Microwave irradiation further accelerates steps, reducing reaction times from hours to minutes. For brominated systems, catalytic palladium/copper systems enable Suzuki couplings post-cyclization but are incompatible with early-stage bromination due to halide displacement risks. Solvent screening reveals benzene provides 85–95% conversion, while DMF drops yields to 45–50% due to maleic anhydride hydrolysis [8].
Table 3: Solvent and Catalyst Impact on Annulation Efficiency
Solvent | Catalyst | Reaction Time | Yield | Byproducts |
---|---|---|---|---|
Benzene | Sc(OTf)₃ (3 mol%) | 45 min (MW) | 95% | <5% hydrolyzed anhydride |
Toluene | Sc(OTf)₃ (3 mol%) | 60 min (MW) | 85% | 8–10% decarboxylated |
DMF | Sc(OTf)₃ (3 mol%) | 120 min (MW) | 45% | 30–40% hydrolyzed |
DCM | Zn(OTf)₂ (5 mol%) | 180 min (reflux) | 60% | 15–20% dimerized |
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 10606-14-1